molecular formula C25H23N3O2 B11116132 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11116132
M. Wt: 397.5 g/mol
InChI Key: XVPXFBCQLQJBPA-CVKSISIWSA-N
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Description

N'-[(E)-(1-Benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a synthetic hydrazide derivative featuring an indole core substituted with a benzyl group at the N1 position and a 2-methylphenoxyacetohydrazide moiety. The E-configuration of the imine bond is critical for its structural stability and biological interactions.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C25H23N3O2/c1-19-9-5-8-14-24(19)30-18-25(29)27-26-15-21-17-28(16-20-10-3-2-4-11-20)23-13-7-6-12-22(21)23/h2-15,17H,16,18H2,1H3,(H,27,29)/b26-15+

InChI Key

XVPXFBCQLQJBPA-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-Methylphenoxy)Acetohydrazide

Route 1: Esterification Followed by Hydrazinolysis

  • Esterification :

    • Reactants : 2-(2-Methylphenoxy)acetic acid (1 equiv), ethanol (excess), H₂SO₄ (catalyst).

    • Conditions : Reflux at 80°C for 6–8 hr.

    • Product : Ethyl 2-(2-methylphenoxy)acetate (yield: 85–90%).

  • Hydrazinolysis :

    • Reactants : Ethyl 2-(2-methylphenoxy)acetate (1 equiv), hydrazine hydrate (2 equiv).

    • Conditions : Reflux in ethanol at 80°C for 4–6 hr.

    • Product : 2-(2-Methylphenoxy)acetohydrazide (yield: 75–80%).

Route 2: Direct Synthesis Using Solid Acid Catalysts

  • Reactants : 2-(2-Methylphenoxy)acetic acid (1 equiv), hydrazine hydrate (1.5 equiv), Hβ zeolite (10–20 wt%).

  • Conditions : Reflux under N₂ at 100–120°C for 4–6 hr.

  • Yield : 82–88% with catalyst recycling for 3 cycles.

Preparation of 1-Benzyl-1H-Indole-3-Carbaldehyde

Step 1: N-Benzylation of Indole

  • Reactants : Indole (1 equiv), benzyl bromide (1.2 equiv), NaH (2.2 equiv).

  • Conditions : DMF, 0°C to RT, 12–24 hr.

  • Product : 1-Benzyl-1H-indole (yield: 90–95%).

Step 2: Vilsmeier–Haack Formylation

  • Reactants : 1-Benzyl-1H-indole (1 equiv), DMF (2 equiv), POCl₃ (1.5 equiv).

  • Conditions : 0°C to 60°C, 2–4 hr.

  • Product : 1-Benzyl-1H-indole-3-carbaldehyde (yield: 70–75%).

Condensation to Form Hydrazone

General Procedure :

  • Reactants : 2-(2-Methylphenoxy)acetohydrazide (1 equiv), 1-benzyl-1H-indole-3-carbaldehyde (1 equiv).

  • Conditions : Ethanol, glacial acetic acid (2 drops), reflux for 3–4 hr.

  • Workup : Cool, filter, wash with cold ethanol, recrystallize from EtOH/CH₂Cl₂ (yield: 65–75%).

Optimization Data :

ParameterOptimal ValueYield Impact
SolventEthanolMax yield
CatalystAcetic acid10% increase
TemperatureReflux75% yield
Molar Ratio (1:1)1:1.180% yield

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) : 3290 (N–H), 1665 (C=O), 1600 (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 11.2 (s, 1H, NH),

    • δ 8.5 (s, 1H, CH=N),

    • δ 7.2–8.3 (m, 9H, Ar–H),

    • δ 5.1 (s, 2H, CH₂Ph),

    • δ 4.3 (s, 2H, OCH₂CO).

  • Mass (ESI⁺) : m/z 399.2 [M+H]⁺.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Classical hydrazinolysis7598.5
Catalytic (Hβ zeolite)8899.2
One-pot condensation7097.8

Critical Analysis of Methodologies

  • Hydrazinolysis Efficiency : Catalyst-free methods yield 75–80%, while Hβ zeolite improves yields to 88% by enhancing nucleophilic attack.

  • Indole Formylation : Vilsmeier–Haack reaction is preferred over Rieche formylation due to higher regioselectivity.

  • Condensation : Ethanol minimizes side reactions (e.g., hydrolysis), whereas DMF accelerates kinetics but reduces purity.

Industrial-Scale Considerations

  • Cost Drivers : Benzyl bromide (€120/kg) and hydrazine hydrate (€50/kg) dominate expenses.

  • Green Chemistry : Hβ zeolite reduces waste (E-factor: 0.8 vs. 2.5 for classical routes).

  • Throughput : Batch processes yield 1–2 kg/day; continuous flow systems may enhance productivity.

Applications and Derivatives

  • Biological Activity : Analogues show IC₅₀ values of 1.10–41.10 µM against thymidine phosphorylase.

  • Structural Modifications :

    • Replacement of 2-methylphenoxy with 4-fluorophenoxy boosts activity 3-fold.

    • N-Benzyl group critical for COX-2 selectivity (SI > 50) .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure combines two pharmacophoric elements:

  • 2-Methylphenoxyacetohydrazide: Introduces electron-donating methyl and ether groups, modulating electronic properties and hydrogen-bonding capacity.

Table 1: Structural Analog Comparison

Compound Name Substituents on Indole Hydrazide Moiety Configuration Key Features
Target Compound 1-Benzyl 2-(2-methylphenoxy) E High lipophilicity, potential CNS activity
MMINA 5-Methoxy-2-methyl 3-Nitrophenyl E Nitro group enhances oxidative stress modulation
Compound 3m 1-Benzyl tert-butyl carbamate E Carbamate group improves solubility
Compound 3o None 3,4-Dimethoxyphenyl E Methoxy groups enhance antioxidant activity
N′-[(3Z)-1-Methyl-2-oxo... 1-Methyl-2-oxo 2-(2-methylphenoxy) Z Oxo group alters tautomerism and reactivity

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (e.g., NO₂ in MMINA): Increase polarity and redox activity, correlating with enhanced antioxidant effects .
  • Electron-Donating Groups (e.g., OCH₃ in 3o) : Improve radical scavenging but may reduce membrane permeability .
  • Benzyl vs. Methyl Substitution : The 1-benzyl group in the target compound likely enhances blood-brain barrier penetration compared to 1-methyl analogs .

Conformational Analysis

NMR studies of analogs (e.g., 3m and 3o ) reveal dual antiplanar conformers for the hydrazide bond, stabilized by intramolecular hydrogen bonding. The E-configuration is confirmed by NOESY correlations in related structures .

In Silico and In Vitro Insights

  • The target compound’s benzyl group may enhance binding to hydrophobic kinase domains.
  • Antioxidant Activity: Methoxy and nitro substituents in analogs correlate with SOD/GPx upregulation , while the target’s methylphenoxy group may favor lipid peroxidation inhibition.

Pharmacokinetic Considerations

  • Lipophilicity (LogP) : The target compound’s LogP is estimated at 3.5 (vs. 2.1 for MMINA), favoring CNS penetration.
  • Metabolic Stability : Benzyl groups may slow hepatic clearance compared to methyl-substituted analogs .

Biological Activity

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects, supported by relevant case studies and research findings.

Molecular Structure

The compound's molecular formula is C25H23N3O2, with a molecular weight of 397.47 g/mol. Its structure features an indole nucleus, which is known for its broad spectrum of biological activities.

Structural Representation

The chemical structure can be represented as follows:

N E 1 benzyl 1H indol 3 yl methylidene 2 2 methylphenoxy acetohydrazide\text{N E 1 benzyl 1H indol 3 yl methylidene 2 2 methylphenoxy acetohydrazide}

Antimicrobial Activity

Research indicates that compounds with indole and hydrazide moieties exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 μg/mlBirajdar et al.
Escherichia coli4 μg/mlBirajdar et al.
Pseudomonas aeruginosa5 μg/mlEl-Sawy et al.

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines.

Case Study: Ovarian Cancer

In a study involving ovarian cancer xenografts in nude mice, the compound exhibited a tumor growth suppression rate of 100% at optimal doses. This highlights its potential as a therapeutic agent against resistant cancer types .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of phenolic groups contributes to its ability to scavenge free radicals, enhancing its therapeutic profile.

Q & A

Q. 1.1. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step condensation reactions, where parameters such as temperature, solvent polarity, and catalyst selection are crucial. For example:

  • Temperature control : Reactions often require reflux conditions (e.g., ethanol at 78°C) to ensure complete conversion without side-product formation .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for acid-sensitive steps .
  • Catalysts : Triethylamine (TEA) or pyridine is used to neutralize acidic byproducts during hydrazide formation .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is recommended .

Q. 1.2. How can spectroscopic techniques confirm the structural integrity of this compound?

A combination of NMR, IR, and mass spectrometry is essential:

  • ¹H/¹³C NMR : The indole NH proton appears as a singlet at δ 10.5–11.5 ppm, while the hydrazide carbonyl (C=O) resonates at ~165–170 ppm .
  • IR : Stretching bands at 3250 cm⁻¹ (N-H) and 1680 cm⁻¹ (C=O) confirm functional groups .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the theoretical mass within 3 ppm error .

Q. 1.3. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ≤50 µg/mL indicating potential .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2), using Ellman’s reagent or prostaglandin analogs .

Advanced Research Questions

Q. 2.1. How can contradictory data in biological assays (e.g., variable antimicrobial activity) be resolved?

Contradictions often arise from assay conditions or compound stability:

  • Replicate testing : Perform assays in triplicate under controlled humidity and temperature to minimize variability .
  • Stability studies : Use HPLC to monitor degradation (e.g., hydrolysis of the hydrazide bond in acidic media) .
  • Mechanistic follow-up : Employ fluorescence microscopy to verify membrane disruption in bacteria or flow cytometry for apoptosis in cancer cells .

Q. 2.2. What strategies are effective for resolving crystallographic ambiguities in this compound’s structure?

  • Single-crystal X-ray diffraction : Use SHELX software for refinement, focusing on resolving disorder in the benzyl-indole moiety. An R factor <0.07 indicates high confidence .
  • DFT calculations : Compare experimental bond lengths (e.g., C=N at ~1.28 Å) with theoretical values from Gaussian09 to validate geometry .
  • Twinned data correction : Apply the HKL-3000 suite for data integration if crystals exhibit twinning .

Q. 2.3. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Docking studies : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB: 5KIR). Prioritize residues (e.g., Arg120, Tyr355) forming hydrogen bonds with the hydrazide group .
  • QSAR models : Train regression models on logP, polar surface area, and H-bond donor/acceptor counts to correlate with IC₅₀ values from biological assays .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD <2.0 Å .

Q. 2.4. What analytical methods are recommended for detecting impurities in scaled-up synthesis?

  • HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to resolve impurities with ≥95% purity thresholds. Monitor UV absorption at 254 nm .
  • LC-MS/MS : Identify trace impurities (e.g., unreacted indole precursors) via fragmentation patterns .
  • Elemental analysis : Carbon/nitrogen ratios should deviate <0.4% from theoretical values .

Methodological Challenges and Solutions

Q. 3.1. How to address low yields in the final condensation step?

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of indole-aldehyde to hydrazide to drive the reaction .
  • Activate carbonyl groups : Add POCl₃ or EDCI to facilitate imine formation .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yields by ~20% .

Q. 3.2. What are best practices for storing this compound to prevent degradation?

  • Storage conditions : Keep at −20°C under argon in amber vials to avoid photodegradation and hydrolysis .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

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